4-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine-piperazine hybrids. These compounds are known for their potential antimicrobial properties and have been studied for their effectiveness against various pathogenic bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine involves the coupling of 4-(5-fluoropyrimidin-2-yl)piperazine with cyclobutylpyrimidine. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under mild heating conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.
Scientific Research Applications
4-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine has been extensively studied for its antimicrobial properties. It has shown effectiveness against a range of pathogenic bacteria, including Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli . Additionally, molecular docking studies have been conducted to understand its binding affinity and interactions with penicillin-binding proteins .
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with bacterial penicillin-binding proteins (PBPs). These proteins are essential for bacterial cell wall synthesis. By binding to PBPs, the compound inhibits their function, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)cyclobutanecarboxamide
- 1-cyclopropyl-3-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)urea
- 1-cyclobutyl-3-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)urea
Uniqueness
4-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine stands out due to its strong antimicrobial activity against a broad spectrum of bacteria. Its unique structure allows for effective binding to PBPs, making it a potent antimicrobial agent .
Properties
IUPAC Name |
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6/c17-13-9-18-16(19-10-13)23-6-4-22(5-7-23)15-8-14(20-11-21-15)12-2-1-3-12/h8-12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFMCKDRXCVCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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